2-Chloro-4-(4-chlorophenyl)benzonitrile
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Overview
Description
2-Chloro-4-(4-chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H7Cl2N. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a nitrile group attached to a biphenyl structure. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(4-chlorophenyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, this compound is produced through the ammoxidation of 2-chlorotoluene. This process involves the catalytic oxidation of 2-chlorotoluene in the presence of ammonia, leading to the formation of the desired benzonitrile derivative .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chlorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2-Chloro-4-(4-chlorophenyl)benzonitrile is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chlorophenyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The nitrile group plays a crucial role in binding to the active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: A simpler derivative with only one chlorine atom and a nitrile group.
4-Chlorobenzonitrile: Another simpler derivative with a chlorine atom at the para position.
2,4-Dichlorobenzonitrile: Contains two chlorine atoms at different positions on the benzene ring
Uniqueness
2-Chloro-4-(4-chlorophenyl)benzonitrile is unique due to its biphenyl structure with two chlorine atoms and a nitrile group. This structural complexity allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMSZSIKLQYTMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742685 |
Source
|
Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237137-24-4 |
Source
|
Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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